4-Chloro-N-(2,6-dimethylphenyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14ClNO |
|---|---|
Molecular Weight |
259.73g/mol |
IUPAC Name |
4-chloro-N-(2,6-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO/c1-10-4-3-5-11(2)14(10)17-15(18)12-6-8-13(16)9-7-12/h3-9H,1-2H3,(H,17,18) |
InChI Key |
UMGYFJLITDGKHQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)Cl |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Chloro N 2,6 Dimethylphenyl Benzamide
Established Synthetic Routes to N-Arylbenzamides
The formation of the amide bond is a cornerstone of organic synthesis, and several reliable methods have been established for the preparation of N-arylbenzamides.
Amide Bond Formation via Acyl Chlorides and Anilines
The most traditional and widely used method for synthesizing N-arylbenzamides is the reaction between an acyl chloride and an aniline (B41778), often referred to as the Schotten-Baumann reaction. mdpi.com This approach involves the nucleophilic acyl substitution where the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride.
For the synthesis of 4-Chloro-N-(2,6-dimethylphenyl)benzamide, this involves the reaction of 4-chlorobenzoyl chloride with 2,6-dimethylaniline (B139824). The reaction is typically carried out in an aprotic solvent in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. mdpi.com This method is highly efficient and straightforward, making it a common choice for both laboratory and industrial-scale synthesis. gcms.cz The reaction is generally exothermic and may require cooling to control the reaction rate. gcms.cz
A related approach involves the synthesis of N-aryl amides directly from nitroarenes and acyl halides. In this one-pot method, a reducing agent, such as iron dust in water, is used to reduce the nitro group of a nitroarene to an amine in situ, which then immediately reacts with the acyl chloride present in the mixture. researchgate.netnih.gov This process avoids the isolation of the often toxic and unstable aniline intermediate. researchgate.net
Alternative Coupling Strategies for Benzamide (B126) Synthesis
While the acyl chloride method is robust, the use of highly reactive acyl chlorides can be problematic for substrates with sensitive functional groups. To address this, a variety of coupling reagents have been developed to facilitate amide bond formation directly from a carboxylic acid (4-chlorobenzoic acid) and an amine (2,6-dimethylaniline) under milder conditions. mdpi.com These reagents work by activating the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.
Common classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a reactive O-acylisourea intermediate. mdpi.comgcms.cz
Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective, especially for sterically hindered couplings. nih.gov
Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generate highly active esters, leading to fast and clean reactions with minimal side products. gcms.cznih.gov HATU, in particular, is noted for its high efficiency due to the nature of its leaving group. nih.gov
These methods, largely developed from the field of peptide synthesis, offer a broad toolkit for chemists to form amide bonds with high yields and chemoselectivity. mdpi.com Another strategy involves the 1-pot conversion of a carboxylic acid to a thioester intermediate, which then reacts with an amine to form the amide, avoiding traditional coupling reagents entirely. nih.gov
| Coupling Reagent Class | Examples | Activating Mechanism | Key Advantages |
|---|---|---|---|
| Carbodiimides | DCC, EDC, DIC | Forms O-acylisourea intermediate | Widely used, effective |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms active OBt or OAt esters | High reactivity, good for hindered couplings |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Forms active OBt or OAt esters | Fast reactions, low racemization, high yields |
Novel Synthetic Approaches and Catalyst Development
Recent advancements in synthetic methodology have focused on improving the efficiency, safety, and environmental impact of amide synthesis.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation as a heat source, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles. nih.govchemrxiv.orgacs.org This technique has been successfully applied to the synthesis of various N-aryl compounds, including amides, nitrones, and other heterocycles. nih.govresearchgate.net
The synthesis of this compound can be adapted to microwave conditions, often under solvent-free protocols using a solid support. acs.org The rapid and uniform heating provided by microwaves enhances the rate of amide bond formation, making it a highly efficient and environmentally friendly alternative to conventional heating methods. chemrxiv.org
Exploration of Transition Metal-Catalyzed Amidation
Transition metal catalysis offers sophisticated and atom-economical pathways to C–N bond formation. researchgate.net These methods can form N-arylbenzamides through novel disconnection approaches that differ from classical condensation reactions. Key strategies include:
Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can form the N-aryl bond by coupling an aryl halide or triflate with an amide.
These catalytic systems are continually being developed to offer milder reaction conditions, broader substrate scopes, and greater functional group tolerance for the synthesis of complex amides.
Derivatization Strategies for Structural Modification of this compound
Once synthesized, the this compound scaffold can be further modified to create a library of analogues. Derivatization often leverages the existing functional groups to direct new reactions to specific sites on the molecule. A prominent strategy for modifying N-arylbenzamides is through transition metal-catalyzed C–H bond activation.
In this approach, the amide functional group itself acts as a directing group, coordinating to a metal catalyst (commonly palladium or rhodium) and directing functionalization to the ortho C–H bond of the benzoyl ring. nih.gov This allows for the selective introduction of various substituents.
Examples of such transformations include:
Ortho-Arylation: In the presence of a palladium catalyst, the C–H bond ortho to the amide can be coupled with aryl halides or their equivalents to form biphenyl-2-carboxamide derivatives. nih.gov
Ortho-Silylation and Germanylation: Palladium catalysts can also mediate the coupling of the ortho C–H bond with disilanes or digermanes to introduce silicon or germanium moieties. nih.gov
Intramolecular Annulation: A powerful derivatization is the intramolecular C–H activation to form fused polycyclic systems. For instance, palladium- or rhodium-catalyzed intramolecular C–H arylation of N-aryl-2-halobenzamides or related precursors leads to the synthesis of phenanthridinones, an important heterocyclic framework found in many bioactive natural products. researchgate.netresearchgate.net This cyclization involves the formation of a new C-C bond between the two aromatic rings of the benzanilide (B160483) core.
These C–H functionalization strategies provide a sophisticated means to elaborate the core structure of this compound, enabling the synthesis of complex molecules with potential applications in materials science and drug discovery.
Substitutions on the Phenyl and Dimethylphenyl Moieties
The structure of this compound features two distinct aromatic rings: a 4-chlorophenyl ring derived from the benzoyl chloride and a 2,6-dimethylphenyl ring from the aniline. Both rings are susceptible to electrophilic aromatic substitution, though the regioselectivity is governed by the directing effects of the existing substituents.
On the 4-Chlorophenyl Ring:
This ring is substituted with a chlorine atom and the N-(2,6-dimethylphenyl)carboxamide group.
Chloro Group (-Cl): This is a deactivating, yet ortho, para-directing substituent. It withdraws electron density through induction but donates through resonance.
Amide Group (-CONH-R): The carbonyl portion of the amide group is strongly deactivating and meta-directing due to its electron-withdrawing nature.
When considering electrophilic attack on this ring, the directing effects are antagonistic. However, the deactivating nature of both the chloro and the amide carbonyl groups makes further substitution on this ring challenging compared to the dimethylphenyl moiety. If a reaction were forced, the position of substitution would be determined by the interplay of these effects, with potential for substitution at the positions ortho to the chlorine atom (C3 and C5).
On the 2,6-Dimethylphenyl Ring:
This ring is influenced by the two methyl groups and the amide linkage.
Methyl Groups (-CH₃): These are activating, ortho, para-directing substituents.
Amide Linkage (-NHCO-R): The nitrogen atom of the amide has a lone pair of electrons that can be donated to the ring, making it an activating, ortho, para-director. However, this activating effect is significantly moderated because the lone pair is also in resonance with the adjacent carbonyl group. stackexchange.com
In the case of N-aryl amides, the ring attached to the nitrogen is generally more activated than the ring attached to the carbonyl. stackexchange.com The two methyl groups at positions 2 and 6 strongly direct incoming electrophiles to the para position (C4) and, to a lesser extent, the remaining ortho position (C3 and C5). However, the positions ortho to the amide linkage (C3 and C5) are sterically hindered by the adjacent methyl groups. Therefore, electrophilic substitution, such as nitration, is most likely to occur at the C4 position (para to the amide nitrogen). stackexchange.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring Moiety | Substituent | Directing Effect | Predicted Major Product Site(s) | Notes |
|---|---|---|---|---|
| 4-Chlorophenyl | -Cl | Deactivating, Ortho, Para | C3, C5 | Ring is generally deactivated. |
| -CONH-R | Deactivating, Meta | C2, C6 | ||
| 2,6-Dimethylphenyl | -NHCO-R | Activating (moderated), Ortho, Para | C4 | C4 is para to the strongly directing nitrogen. |
| -CH₃ (x2) | Activating, Ortho, Para | C4 | Ortho positions (C3, C5) are sterically hindered. |
Modifications of the Amide Linkage
The amide bond is a robust functional group, but it can undergo several chemical transformations.
Conversion to Thioamide: A common modification is the conversion of the amide's carbonyl group (C=O) to a thiocarbonyl group (C=S) to form the corresponding thioamide. This transformation is typically achieved using thionating agents. Lawesson's reagent is a widely used reagent for this purpose. organic-chemistry.org An alternative modern, one-pot protocol involves the initial chlorination of the benzanilide with a reagent like thionyl chloride to form an imidoyl chloride intermediate, which is then reacted with a thiating agent, such as N-isopropyldithiocarbamate isopropyl ammonium salt, to yield the N-aryl-substituted benzothioamide. nih.gov This method offers advantages like operational simplicity and high yields at room temperature. nih.gov
Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield 4-chlorobenzoic acid and 2,6-dimethylaniline. However, amides, particularly those that are sterically hindered like this compound, can be very resistant to hydrolysis. arkat-usa.orgechemi.com Forcing conditions, such as high temperatures and strong concentrations of acid or base, are often required. echemi.com In some cases, non-aqueous hydrolysis methods, using for example sodium hydroxide (B78521) in a mixed solvent system like methanol/dichloromethane, can be effective for hindered substrates under milder conditions. arkat-usa.org
Reduction: The amide group can be reduced to an amine. This transformation typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of this compound would yield N-(4-chlorobenzyl)-2,6-dimethylaniline.
Reaction Optimization and Process Chemistry Considerations
The synthesis of this compound is commonly achieved via the Schotten-Baumann reaction, which involves the acylation of 2,6-dimethylaniline with 4-chlorobenzoyl chloride. wikipedia.org Optimizing this process is crucial for industrial applications to ensure high yield, purity, and cost-effectiveness.
Yield Enhancement and Purity Control
The Schotten-Baumann reaction is often performed under biphasic conditions, typically using an organic solvent and an aqueous base solution (e.g., sodium hydroxide). wikipedia.orgorganic-chemistry.org
Yield Enhancement: A key aspect of yield enhancement is the neutralization of the hydrochloric acid (HCl) byproduct. As the reaction proceeds, each mole of amide formed generates one mole of HCl. This acid can protonate the starting amine (2,6-dimethylaniline), forming an unreactive ammonium salt and effectively removing it from the reaction, thus diminishing the yield. organic-chemistry.org The addition of a base, such as aqueous NaOH, neutralizes the HCl as it is formed, preserving the free amine for acylation and driving the equilibrium toward the product. organic-chemistry.org Recent advancements have explored Bayesian optimization in continuous flow reactors to precisely control variables and maximize space-time-yield. cam.ac.uk
Purity Control: The biphasic nature of the Schotten-Baumann reaction aids in purity control. The desired amide product is typically soluble in the organic phase (e.g., dichloromethane or diethyl ether), while the inorganic salt (NaCl) and excess base remain in the aqueous phase. wikipedia.orglscollege.ac.in This facilitates a simple separation via extraction. Further purification is commonly achieved by washing the organic layer with water to remove any remaining water-soluble impurities, followed by drying and solvent evaporation. The final step for achieving high purity is typically recrystallization from a suitable solvent, such as ethanol. nih.gov
Table 2: Strategies for Optimization of Benzanilide Synthesis
| Parameter | Strategy | Rationale for Yield/Purity Improvement |
|---|---|---|
| Stoichiometry | Use of slight excess of acyl chloride | Ensures complete consumption of the more valuable amine. |
| Base | Addition of aqueous NaOH or other base | Neutralizes HCl byproduct, preventing protonation of the starting amine and increasing effective reactant concentration. organic-chemistry.org |
| Reaction Medium | Two-phase (organic/aqueous) system | Sequesters product in the organic phase, simplifying separation from inorganic byproducts and impurities. wikipedia.org |
| Mixing | Vigorous stirring | Maximizes the interfacial area between the organic and aqueous phases, enhancing the reaction rate. |
| Work-up | Aqueous wash and extraction | Removes water-soluble impurities and byproducts. |
| Purification | Recrystallization | Removes trace organic impurities, yielding a highly pure crystalline product. nih.gov |
Solvent Effects and Reaction Kinetics
Solvent Effects: The choice of solvent is critical in the synthesis of this compound. In the Schotten-Baumann method, a two-phase system is standard. The organic solvent must effectively dissolve the starting amine, the acyl chloride, and the final amide product. Common choices include dichloromethane, diethyl ether, or toluene. wikipedia.orglscollege.ac.in The aqueous phase serves to dissolve the inorganic base (e.g., NaOH) and the resulting salt byproduct (NaCl). The use of water as a solvent for the base is environmentally friendly and cost-effective, but it also introduces the risk of the competing hydrolysis of the reactive 4-chlorobenzoyl chloride. cam.ac.uk The rate of this undesired hydrolysis versus the desired amidation is a key optimization parameter. Studies on related syntheses have screened a variety of solvents, from polar protic (water, ethanol) to polar aprotic (acetonitrile, DMF) and apolar (chloroform), to find the optimal balance of reactant solubility and reaction rate. researchgate.netresearchgate.net
Reaction Kinetics: The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary kinetic steps involve:
Nucleophilic attack of the nitrogen atom of 2,6-dimethylaniline on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.
Formation of a tetrahedral intermediate.
Collapse of the intermediate with the expulsion of the chloride leaving group.
Deprotonation of the resulting protonated amide by the base.
Advanced Structural Characterization and Spectroscopic Analysis
Spectroscopic Fingerprinting and Elucidation
Spectroscopic analysis is fundamental to confirming the molecular structure and purity of a synthesized compound. While detailed experimental spectra for 4-Chloro-N-(2,6-dimethylphenyl)benzamide are not extensively published, the characterization of analogous compounds demonstrates the utility of these techniques. For instance, related benzanilides are routinely characterized by NMR and IR spectroscopy to confirm their successful synthesis before further analysis like X-ray diffraction.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule in solution.
¹H NMR: In the ¹H NMR spectrum of a related compound, N-(2,6-dimethylphenyl)benzamide, the protons on the 2,6-dimethylphenyl ring appear as a multiplet between δ 7.07-7.16 ppm, while the two methyl groups present as a sharp singlet at δ 2.24 ppm. The amide proton (N-H) typically appears as a broad singlet. For the title compound, the introduction of a chlorine atom at the 4-position of the benzamide (B126) ring would be expected to influence the chemical shifts of the protons on that ring, likely causing them to shift downfield due to the electronegativity of the halogen.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms. In N-(2,6-dimethylphenyl)benzamide, the carbonyl carbon (C=O) is observed at δ 166.00 ppm. The carbons of the methyl groups are found at δ 18.44 ppm, and the aromatic carbons appear in the δ 127-136 ppm range. For this compound, the carbon atom bonded to the chlorine (C4) would show a characteristic chemical shift, and its presence would also subtly alter the shifts of the other carbons in the chlorobenzoyl ring.
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (FT-IR) or inelastic scattering (Raman) corresponding to molecular vibrations.
FT-IR: Key functional groups have characteristic absorption bands. For benzanilides, a strong absorption band corresponding to the C=O (carbonyl) stretching vibration is typically observed in the region of 1640-1660 cm⁻¹. The N-H stretching vibration appears as a distinct band around 3270 cm⁻¹. Aromatic C-H stretching and C=C ring stretching vibrations are also expected in their characteristic regions.
Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly sensitive to non-polar bonds. While specific FT-Raman data for the title compound is not available in the reviewed literature, the technique is valuable for observing vibrations of the aromatic rings and the carbon skeleton.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of decimal precision, the molecular formula can be verified. The expected exact mass for the molecular ion [M]⁺ of this compound (C₁₅H₁₄ClNO) can be calculated and compared to the experimental value. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion, with peaks at M and M+2 in an approximate 3:1 ratio, further confirming the presence of a single chlorine atom in the structure.
X-ray Crystallography and Solid-State Structural Investigations
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state.
The crystal structure of this compound has been determined and reveals that the compound crystallizes in the triclinic space group P-1. A notable feature of the structure is the presence of three independent molecules in the asymmetric unit. The intermolecular forces are dominated by N—H⋯O hydrogen bonds, which link the molecules into infinite chains.
Detailed crystallographic data are presented in the table below.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClNO |
| Molecular Weight (Mr) | 259.72 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 12.2696 (3) |
| b (Å) | 13.6249 (4) |
| c (Å) | 13.7981 (4) |
| α (°) | 91.880 (2) |
| β (°) | 113.623 (2) |
| γ (°) | 90.3676 (18) |
| Volume (V) (ų) | 2111.74 (10) |
| Z (Molecules per unit cell) | 6 |
| Temperature (K) | 295 (2) |
The solid-state conformation of this compound reveals important details about its molecular geometry. The N—H and C=O bonds of the central amide linkage adopt an anti conformation relative to each other. This arrangement is common in other structurally related benzanilides.
The presence of three unique molecules in the asymmetric unit allows for an observation of conformational flexibility. The dihedral angles, which describe the twist between different planar parts of the molecules, vary significantly among the three conformers.
The table below summarizes the key dihedral angles for each of the three molecules in the asymmetric unit.
| Angle Description | Molecule 1 | Molecule 2 | Molecule 3 |
|---|---|---|---|
| Tilt of Amide Group relative to Benzoyl Ring | 45.2 (1) | 21.2 (2) | 14.9 (2) |
| Angle between Benzoyl and Aniline (B41778) Rings | 39.9 (1) | 51.0 (1) | 86.3 (3) |
These variations in dihedral angles highlight the molecule's ability to adopt different low-energy conformations in the solid state, influenced by crystal packing forces. The significant twist between the benzoyl and the 2,6-dimethylphenyl (aniline) rings is sterically induced by the two methyl groups in the ortho positions.
Intermolecular Interactions: Hydrogen Bonding Networks (N-H...O) and C-H...π Interactions
The crystal structure of this compound is significantly influenced by a network of intermolecular interactions, which play a crucial role in the molecular assembly. Primary among these is the classical hydrogen bond, supplemented by weaker, non-covalent interactions.
N-H...O Hydrogen Bonding Networks: The most prominent intermolecular force dictating the supramolecular architecture is the N-H···O hydrogen bond. In the crystal lattice, the amide hydrogen (N-H) of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. This interaction systematically links the molecules together, forming infinite one-dimensional chains that extend along the nih.gov crystallographic direction. nih.gov The geometry of this hydrogen bond is a defining feature of the crystal packing. The conformations of the N-H and C=O bonds are observed to be anti to each other, a common feature in benzanilide (B160483) structures. nih.gov
Interactive Table: N-H···O Hydrogen Bond Geometry
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |
|---|---|---|---|---|---|
| N-H···O | 0.86 | - | - | - | nih.gov direction |
Note: Specific distance and angle values for the H···A and D···A contacts were not detailed in the primary reference abstract, but the interaction linking molecules into chains along the nih.gov direction was explicitly confirmed. nih.gov
Analysis of Molecular Packing and Polymorphism
The molecular packing of this compound reveals a complex and specific arrangement in the solid state. The compound crystallizes in the triclinic system with the space group Pī. nih.gov A notable feature of its crystal structure is the presence of three independent molecules in the asymmetric unit (Z=6). nih.govnih.gov This indicates that the three molecules, while chemically identical, are not related by symmetry operations within the crystal lattice and possess distinct conformational parameters.
The conformation of these three molecules varies, particularly in the relative orientations of the aromatic rings. The dihedral angles between the central amide group and the 4-chlorobenzoyl ring are 45.2(1)°, 21.2(2)°, and 14.9(2)° for the three respective molecules in the asymmetric unit. nih.gov Furthermore, the dihedral angles between the 4-chlorobenzoyl ring and the 2,6-dimethylphenyl ring are 39.9(1)°, 51.0(1)°, and 86.3(3)°, respectively. nih.gov This conformational variance underscores the flexibility of the amide linkage. Another complexity in the packing is a positional disorder observed in one of the xylyl groups, which is distributed over two sites with occupancy factors of approximately 0.6 and 0.4. nih.gov
Interactive Table: Crystallographic and Packing Data
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₄ClNO nih.gov |
| Molecular Weight | 259.72 nih.gov |
| Crystal System | Triclinic nih.gov |
| Space Group | Pī nih.gov |
| a (Å) | 12.2696 (3) nih.gov |
| b (Å) | 13.6249 (4) nih.gov |
| c (Å) | 13.7981 (4) nih.gov |
| α (°) | 91.880 (2) nih.gov |
| β (°) | 113.623 (2) nih.gov |
| γ (°) | 90.3676 (18) nih.gov |
| Volume (ų) | 2111.74 (10) nih.gov |
| Z | 6 nih.gov |
Polymorphism: Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in benzamides. Different polymorphs arise from variations in molecular packing or conformation, driven by different networks of intermolecular interactions. While no specific polymorphs of this compound have been reported in the reviewed literature, studies on related compounds, such as 3-Chloro-N-(2-fluorophenyl)benzamide, have identified different polymorphic modifications. The existence of these forms is often dictated by a delicate balance of forces, including hydrogen bonds and weaker interactions like C-H···F or halogen-halogen contacts, which can lead to conformational or packing polymorphs.
Thermal Analysis and Stability Profiling (Non-Safety Related)
Detailed thermal analysis of this compound using techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) is not extensively documented in the surveyed scientific literature.
However, its thermal stability is implicitly indicated through standard characterization methods. In the primary synthesis and crystallographic studies, the purity of the compound was verified by determining its melting point. nih.gov The use of a melting point as a purity check confirms that the compound is stable against thermal decomposition up to its melting temperature. The specific melting point value was not provided in the referenced abstracts. The thermal stability of substituted aromatic compounds is generally influenced by factors such as the nature and position of substituents on the aromatic rings and the strength of intermolecular forces in the crystal lattice. Bulky substituents can offer steric protection, while strong intermolecular hydrogen bonds, as are present in this compound, contribute to a more stable crystal lattice, which typically requires more energy to disrupt.
Computational Chemistry and Molecular Modeling of 4 Chloro N 2,6 Dimethylphenyl Benzamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 4-Chloro-N-(2,6-dimethylphenyl)benzamide. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of the molecule. For this compound, calculations would typically start from experimental crystal structure data to find the minimum energy structure in the gaseous phase. nih.govresearchgate.net Studies on similar benzanilides have successfully used DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to obtain optimized geometries that show good agreement with experimental X-ray diffraction data. niscpr.res.inresearchgate.net
The structure of this compound is characterized by two phenyl rings connected by an amide linker. nih.gov X-ray diffraction data reveals that there can be multiple molecules in the asymmetric unit, each with slightly different conformations. nih.govnih.gov The central amide group is typically tilted with respect to the benzoyl ring, and the dihedral angle between the benzoyl and the 2,6-dimethylphenyl (aniline) rings is a key structural parameter. nih.govresearchgate.net In one study, the dihedral angle between the benzoyl and aniline (B41778) rings was found to be 39.9 (1)°, 51.0 (1)°, and 86.3 (3)° for the three different molecules in the asymmetric unit. nih.gov In a related compound, 2-chloro-N-(2,6-dimethylphenyl)benzamide, this angle was reported to be much smaller, at 3.30 (18)°. researchgate.net These variations highlight the conformational flexibility of the molecule.
Table 1: Selected Crystallographic and Geometric Parameters for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₄ClNO | nih.govuni.lu |
| Molecular Weight | 259.72 g/mol | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 12.2696 (3) | nih.gov |
| b (Å) | 13.6249 (4) | nih.gov |
| c (Å) | 13.7981 (4) | nih.gov |
| α (°) | 91.880 (2) | nih.gov |
| β (°) | 113.623 (2) | nih.gov |
| γ (°) | 90.3676 (18) | nih.gov |
| Dihedral Angle (Benzoyl vs. Aniline Ring) | 39.9 (1)°, 51.0 (1)°, 86.3 (3)° | nih.gov |
Data corresponds to one of the reported crystal structures and may vary between different polymorphic forms or computational models.
Electronic structure analysis focuses on the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap suggests higher reactivity and polarizability. nih.gov For similar compounds, the HOMO-LUMO gap has been calculated to understand charge transfer interactions within the molecule. researchgate.netnih.gov
The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution. niscpr.res.innih.gov It is used to predict sites for electrophilic and nucleophilic attack. researchgate.netnih.gov In a typical MESP map, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), such as around the carbonyl oxygen, while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack), often found around the amide hydrogen. niscpr.res.innih.gov
DFT calculations can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data. Theoretical vibrational frequencies, obtained from frequency calculations on the optimized geometry, can be correlated with experimental FT-IR spectra. niscpr.res.in Although calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, scaling factors can be applied to achieve better agreement. researchgate.net This allows for the precise assignment of vibrational modes, such as the characteristic C=O and N-H stretching frequencies of the amide group. niscpr.res.in
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. niscpr.res.in Theoretical predictions of chemical shifts for related benzamides have shown a good correlation with experimental values, confirming the presence and chemical environment of specific atoms, such as the carbonyl carbon in the amide linkage. niscpr.res.in Advanced computational methods and machine learning models are also being developed to enhance the accuracy of NMR chemical shift predictions. researchgate.net
The structure and stability of this compound are influenced by various intramolecular interactions. The presence of ortho-methyl groups on the aniline ring creates significant steric hindrance, which forces the amide group to twist out of the plane of the aromatic ring. researchgate.netacs.org This twisting disrupts the π-electron conjugation between the amide group and the dimethylphenyl ring. researchgate.net The conformations of the N-H and C=O bonds are typically anti to each other. nih.govnih.gov Intermolecular N-H···O hydrogen bonds are a key feature in the crystal packing, linking molecules into infinite chains. nih.govresearchgate.netnih.gov
Tautomerism, such as the keto-enol tautomerism in the amide group, can be investigated computationally. nih.gov By calculating the relative energies of the tautomeric forms and the energy barriers for their interconversion, it is possible to determine the more stable form. nih.gov For most amides, the keto form is significantly more stable than the enol form. Computational studies can also model the effect of solvents on this equilibrium. nih.gov
Molecular Docking Simulations for Biological Target Prediction
While specific biological activity studies for this compound are not extensively documented in public literature, molecular docking is a powerful computational technique used to predict how it might interact with potential protein targets. This method is widely applied to other benzamide (B126) derivatives to screen for potential therapeutic applications, such as enzyme inhibitors. hilarispublisher.comresearchgate.netmdpi.com
Molecular docking simulations place the 3D structure of the ligand (this compound) into the binding site of a target protein. The simulation explores various possible orientations and conformations of the ligand within the binding pocket, a process known as pose generation. The resulting poses are then scored based on how well they fit energetically and sterically.
For related benzamide compounds, docking studies have revealed key interactions that stabilize the ligand-protein complex. researchgate.net These interactions commonly include:
Hydrogen Bonds: The amide group's N-H donor and C=O acceptor are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site. researchgate.net
Hydrophobic Interactions: The two aromatic rings (the chlorophenyl and dimethylphenyl moieties) can engage in hydrophobic and π-stacking interactions with nonpolar residues of the target protein. researchgate.net
Halogen Bonds: The chlorine atom on the benzoyl ring can also participate in halogen bonding, a specific type of non-covalent interaction.
Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol or an IC₅₀ value). researchgate.nethilarispublisher.com Lower binding energy values typically indicate a more stable ligand-protein complex and potentially higher inhibitory activity. researchgate.net These calculations help in ranking different compounds or different binding poses of the same compound. For a series of benzamide derivatives designed as antidiabetic agents, docking simulations helped to corroborate the structure-activity relationship by identifying key binding interactions. researchgate.net While these scores are predictions, they are invaluable for prioritizing compounds for further experimental testing.
Identification of Key Residues in Binding Pockets
The biological activity of a compound is intrinsically linked to its ability to interact with specific protein targets. For the chemical class to which this compound belongs, a significant target that has been identified is the p38α mitogen-activated protein kinase (MAPK) acs.orgacs.org. Computational docking studies of similar benzamide derivatives with p38α MAPK have revealed a number of key amino acid residues within the binding pocket that are critical for interaction.
The binding site for many inhibitors of p38α MAPK is the ATP-binding pocket. This pocket can be broadly divided into the adenine-binding region and adjacent hydrophobic regions. Key residues that are frequently observed to interact with inhibitors include:
Hinge Region: Met109 is a crucial residue in the hinge region of the kinase, and its backbone amide often forms a hydrogen bond with the inhibitor. This interaction is a hallmark of many p38α MAPK inhibitors nih.gov.
Hydrophobic Pockets: The binding site also contains distinct hydrophobic pockets. The 4-chlorophenyl group of our title compound is likely to occupy one of these hydrophobic regions, forming van der Waals interactions with residues such as Tyr35, Val38, Ala51, Leu74, Leu75, Ile84, Leu104, Thr106, and Leu108 acs.orgnih.gov. The 2,6-dimethylphenyl moiety is expected to fit into another hydrophobic pocket, potentially interacting with residues like Leu167 and Phe169 acs.orgresearchgate.net.
Gatekeeper Residue: The "gatekeeper" residue, Thr106, is also important for the binding of many inhibitors, influencing the accessibility and shape of the binding pocket researchgate.net.
The following table summarizes the key interacting residues in the p38α MAPK binding pocket that are likely to be important for the binding of this compound, based on studies of analogous inhibitors.
| Interaction Type | Potential Interacting Residues in p38α MAPK |
| Hydrogen Bonding | Met109 (Hinge Region) |
| Hydrophobic/Van der Waals | Tyr35, Val38, Ala51, Lys53, Leu74, Leu75, Ile84, Leu104, Thr106, Leu108, Met109, Ile141, His148, Arg149, Asp150, Leu167, Asp168, Phe169 |
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations offer a dynamic view of the compound and its potential interactions with a biological target over time. These simulations provide insights into the conformational flexibility of the molecule and the stability of the ligand-protein complex.
Crystallographic studies of this compound and its analogs have provided valuable information about its solid-state conformation. These studies reveal that the molecule possesses considerable conformational flexibility, particularly concerning the dihedral angles between the two aromatic rings.
For this compound itself, the dihedral angles between the benzoyl and aniline rings have been observed to be 39.9°, 51.0°, and 86.3° in the three different molecules found in the asymmetric unit of its crystal structure. The central amide group is also tilted with respect to the benzoyl ring by 45.2°, 21.2°, and 14.9° in these molecules. This indicates a significant degree of rotational freedom around the amide bond and the bonds connecting the rings to the amide group.
MD simulations can further explore this conformational landscape in a solution phase and within a protein binding site. Such simulations could reveal the preferred conformations of the ligand when bound to p38α MAPK and identify potential pathways for the ligand to enter and exit the binding pocket. Understanding these migration pathways is important for explaining the kinetics of drug binding and dissociation.
The following table summarizes the crystallographically observed conformational parameters for this compound.
| Parameter | Molecule 1 | Molecule 2 | Molecule 3 |
| Dihedral Angle (Benzoyl-Aniline) | 39.9° | 51.0° | 86.3° |
| Amide Group Tilt (vs. Benzoyl) | 45.2° | 21.2° | 14.9° |
Pharmacophore Modeling and Virtual Screening for Analogues
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity nih.gov. A pharmacophore model for p38α MAPK inhibitors, based on known active compounds including benzamide derivatives, would typically include features such as:
A hydrogen bond acceptor to interact with the hinge region (Met109).
Two or more hydrophobic/aromatic features to occupy the hydrophobic pockets of the ATP binding site.
Optionally, a hydrogen bond donor feature.
This pharmacophore model can then be used as a 3D query to search large chemical databases for novel, structurally diverse compounds that match the pharmacophore and are therefore potential new inhibitors. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds. For this compound, a virtual screening campaign based on a derived pharmacophore could identify analogues with improved potency or different physicochemical properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity nih.gov. For a series of benzamide analogues targeting p38α MAPK, a QSAR model could be developed to predict their inhibitory potency.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates these descriptors to the observed biological activity (e.g., IC50 values) nih.govsigmaaldrich.com.
A robust QSAR model can be used to predict the activity of newly designed analogues of this compound before they are synthesized, thereby prioritizing the most promising candidates and saving significant time and resources in the drug discovery process.
Mechanistic Investigations of Biological Activities Excluding Clinical Outcomes
Molecular Target Identification and Characterization
Based on a comprehensive review of available scientific literature, no specific studies detailing the inhibitory effects of 4-Chloro-N-(2,6-dimethylphenyl)benzamide on the enzymes α-glucosidase, α-amylase, Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), or GABA transaminase have been reported. While research exists on the general enzymatic inhibition properties of the broader benzamide (B126) class of compounds, data pertaining explicitly to this compound is not present in the surveyed literature.
There is no available research from the conducted literature search that investigates the modulation of specific receptors or the inhibition of signaling pathways, such as the Hedgehog signaling pathway via the Smoothened (SMO) receptor, by this compound. The potential role of this specific compound in cellular signaling remains to be elucidated by targeted studies.
Detailed structural information for this compound, identified by the code N26DMP4CBA, has been elucidated through single-crystal X-ray diffraction studies. nih.gov These investigations provide a foundational map of its molecular geometry and potential for protein-ligand interactions.
The compound crystallizes with three molecules in the asymmetric unit. nih.gov A key structural feature is the anti-conformation of the N—H and C=O bonds within the central amide group, a common characteristic observed in other benzanilides. nih.gov The spatial relationship between the two aromatic rings is not fixed, showing significant variation among the three molecules in the crystal lattice. The dihedral angle, which describes the twist between the benzoyl and the aniline (B41778) (2,6-dimethylphenyl) rings, measures 39.9(1)°, 51.0(1)°, and 86.3(3)° in the three distinct molecules, respectively. nih.gov This conformational flexibility could be significant for its interaction with various protein binding pockets.
The structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into infinite chains, demonstrating a clear pattern of interaction that could be replicated in a biological context with protein backbone atoms. nih.govnih.gov
A similar study on the isomeric compound, 2-Chloro-N-(2,6-dimethylphenyl)benzamide, also highlights the importance of intermolecular N—H⋯O hydrogen bonds in forming molecular chains. nih.govresearchgate.net In this isomer, the dihedral angle between the benzoyl and aniline rings is much smaller, at 3.30(18)°. researchgate.net
Table 1: Selected Crystallographic Data for this compound
| Parameter | Molecule 1 | Molecule 2 | Molecule 3 |
|---|---|---|---|
| Benzoyl-Aniline Dihedral Angle | 39.9(1)° | 51.0(1)° | 86.3(3)° |
| Amide-Benzoyl Ring Tilt Angle | 45.2(1)° | 21.2(2)° | 14.9(2)° |
Data sourced from crystallographic studies. nih.gov
Cellular and Biochemical Pathway Analysis
A review of the scientific literature did not yield studies that specifically examine the effects of this compound on cell proliferation or apoptosis in in vitro models. While other novel benzamide derivatives and compounds containing a (2,6-dimethylphenyl) moiety have been investigated for pro-apoptotic and antiproliferative activities against various cancer cell lines, research focusing solely on this compound is not available. nih.govnih.govmdpi.commdpi.com
There is currently no specific information available from the literature search on the mechanisms of antimicrobial action for this compound. The general class of benzamides has been a source of compounds with antibacterial and antifungal properties, often acting through mechanisms like the inhibition of essential enzymes or disruption of cell wall synthesis. nanobioletters.comresearchgate.netnih.gov However, the specific activity and molecular targets of this compound within bacterial or fungal cells have not been reported.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-Chloro-N-(2,6-dimethylphenyl)benzamide |
| α-glucosidase |
| α-amylase |
| PfDHODH (Plasmodium falciparum dihydroorotate dehydrogenase) |
| GABA transaminase (4-Aminobutyrate transaminase) |
Elucidation of Anti-inflammatory Pathways at the Molecular Level
There is currently no specific information available from the conducted searches detailing the elucidation of anti-inflammatory pathways at the molecular level for this compound. Research has not yet defined its specific targets or mechanisms within inflammatory cascades, such as the inhibition of cyclooxygenase (COX) enzymes, modulation of cytokine signaling (e.g., TNF-α, interleukins), or interaction with transcription factors like NF-κB.
Investigation of Anticonvulsant Mechanisms (e.g., GABAergic system modulation)
While the benzamide chemical class includes compounds with anticonvulsant properties, often acting through modulation of the GABAergic system, specific studies on this compound's interaction with GABA receptors or other anticonvulsant targets are not present in the available literature. The GABA-A receptor is a common target for antiseizure drugs, where they can act as positive allosteric modulators to enhance the inhibitory effects of GABA. However, no research has been found to confirm or detail such a mechanism for this particular compound.
Preclinical In Vitro and In Vivo Mechanistic Studies
Cell-Based Assays for Mechanistic Insights
No specific preclinical cell-based assays designed to provide mechanistic insights into the biological activity of this compound have been identified in the reviewed literature. Such assays would be crucial to determine its effects on cellular processes, potential receptor binding, and enzyme inhibition.
Structure Activity Relationship Sar and Ligand Design Principles
Systemic Analysis of Substituent Effects on Biological Activity
Halogen atoms, particularly chlorine, are prevalent in medicinal chemistry due to their ability to modulate a compound's electronic and lipophilic properties. The position of halogenation on the aromatic rings of benzamide (B126) derivatives is a critical determinant of biological activity.
The 4-chloro substituent on the benzoyl ring of the title compound is a key feature. Generally, halogens are electron-withdrawing through an inductive effect, which can influence the reactivity of the aromatic ring. quora.com In studies of other benzamide series, the introduction of a halogen at the para-position of a phenyl ring has been shown to significantly enhance biological activity. For instance, a para-chloro or para-fluoro substituent on the phenyl ring of certain benzamides led to a two- to three-fold increase in their ability to upregulate Apolipoprotein A-I. researchgate.net This suggests that the 4-chloro group in 4-Chloro-N-(2,6-dimethylphenyl)benzamide likely engages in favorable interactions, such as halogen bonding or hydrophobic interactions, within its target's binding site.
The location of the halogen is crucial. Altering the position from para to ortho, for example, can drastically change the molecule's conformation and binding potential, as seen in analogs like 2-Chloro-N-(2,6-dimethylphenyl)benzamide. researchgate.netnih.gov Halogenation can also impact a molecule's metabolic stability, with certain patterns reducing susceptibility to oxidative metabolism by enzymes like cytochrome P450. researchgate.net
| Compound Analogue | Halogen Position | Observed Effect/Property | Reference |
|---|---|---|---|
| Substituted Benzamides | para-Chloro/Fluoro | Increased Apo A-I upregulating activity | researchgate.net |
| 4-Chloro-N-(2-chlorophenyl)benzamide | 4-Chloro (Benzoyl), 2-Chloro (Aniline) | Dihedral angle between rings is 6.25° | nih.gov |
| 2-Chloro-N-(2,6-dimethylphenyl)benzamide | 2-Chloro (Benzoyl) | Dihedral angle between rings is 3.30° | nih.gov |
The N-(2,6-dimethylphenyl) portion of the molecule introduces significant steric bulk, which is a primary driver of its conformational preferences. Alkyl groups like methyl are electron-donating through an inductive effect, which can increase the electron density of the attached phenyl ring. libretexts.org However, their most significant impact in this structure is steric.
| Compound | Aniline (B41778) Ring Substituents | Dihedral Angle Between Rings | Reference |
|---|---|---|---|
| This compound | 2,6-dimethyl | 39.9°, 51.0°, 86.3° (in 3 molecules of asymmetric unit) | nih.gov |
| 4-Chloro-N-(2,3-dimethylphenyl)benzamide | 2,3-dimethyl | 95.0° | nih.gov |
| 2-Chloro-N-(2,6-dimethylphenyl)benzamide | 2,6-dimethyl | 3.30° | nih.gov |
The amide linkage (-CO-NH-) is a cornerstone of the benzamide scaffold, often participating in critical hydrogen bonding interactions with biological targets. While this compound is a secondary amide, the exploration of N-substitutions is a fundamental aspect of its SAR and the design of new analogs.
Substituting the hydrogen on the amide nitrogen can profoundly alter the molecule's properties. For example, N-alkylation increases the basicity of the amide nitrogen. nih.gov Replacing the hydrogen with one or two electronegative atoms (e.g., -OR, -Cl) can dramatically reduce the resonance of the amide bond. nih.govresearchgate.netresearchgate.net This weakening of resonance causes the nitrogen atom to become more pyramidal and electrophilic, which can enable novel chemical reactions like SN2 substitutions directly at the nitrogen atom. researchgate.net In SAR studies of other benzamide series, specific N-substitutions have been found to be critical for potency; for example, N-methyl groups on an adjacent spiro ring were found to be more potent than N-acetyl groups. researchgate.net Therefore, the amide nitrogen serves as a key point for modification to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.
Conformational Preferences and Stereochemical Effects on Activity
The biological function of a molecule is dictated by its three-dimensional shape. The specific substituents of this compound enforce a distinct conformational preference that is likely essential for its activity.
Crystallographic studies of this compound show that the molecule has significant conformational flexibility, yet within defined limits. nih.gov In the solid state, the N-H and C=O bonds of the amide group adopt an anti conformation relative to each other. nih.gov Crucially, the steric clash from the 2,6-dimethyl groups forces the aniline ring to be significantly twisted out of the plane of the benzoyl ring. This is demonstrated by the wide range of dihedral angles observed between the two rings in the crystal structure (39.9°, 51.0°, and 86.3°), highlighting that while the molecule is not rigidly fixed, it is prevented from adopting a planar conformation. nih.gov
This enforced, non-planar geometry is a key stereochemical feature. In drug design, achieving a specific, conformationally constrained structure is a common strategy to enhance potency and selectivity. nih.gov By "locking" the molecule into a bioactive conformation, it can bind more readily to its intended target without the entropic penalty of adopting the correct shape upon binding. The stereochemical arrangement is paramount, as biological systems are chiral, and even subtle differences in the spatial arrangement of atoms can lead to vastly different biological effects. researchgate.net
Bioisosteric Replacements in Benzamide Scaffold Design
Bioisosterism is a powerful strategy in medicinal chemistry where one atom or functional group is replaced by another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. ctppc.org This technique can be used to enhance potency, improve selectivity, alter metabolic pathways, or eliminate toxicity. researchgate.net
For a scaffold like this compound, several bioisosteric replacements could be considered to generate novel analogs:
Amide Bond Replacements : The amide group is central to the structure but can be a site of metabolic instability. A study focused on the anthelmintic benzamide Wact-11 explored replacing the amide with groups such as esters, ureas, sulfonamides, thioamides, and selenoamides. mdpi.comnih.gov The results indicated that only the thioamide and selenoamide groups, which preserve the amide's geometry, retained biological activity, demonstrating the geometric importance of this linker for that particular target. mdpi.com
Aromatic Ring Replacements : The chlorophenyl or dimethylphenyl rings can be replaced with other aromatic or heteroaromatic systems. For example, replacing a phenyl ring with a pyridine (B92270) ring is a common tactic to introduce a hydrogen bond acceptor, alter electronic properties, and improve solubility. ctppc.orgmdpi.com
Substituent Replacements : The chloro group could be replaced with other halogens (F, Br) or with bioisosteres like a trifluoromethyl (-CF3) or cyano (-CN) group to modulate electronic and steric properties.
| Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
|---|---|---|
| Amide (-CONH-) | Thioamide (-CSNH-), Reverse Amide (-NHCO-) | Alter H-bonding, metabolic stability, geometry |
| Phenyl Ring | Pyridine, Thiophene, Pyrazole | Modulate electronics, solubility, H-bonding |
| Chlorine (-Cl) | -F, -Br, -CF3, -CN | Fine-tune electronics, size, and lipophilicity |
| Methyl (-CH3) | -Cl, -OH, -NH2 | Modify size, polarity, and electronic effects |
Design Principles for Enhanced Target Selectivity and Specificity
The ultimate goal of ligand design is to create a molecule that interacts potently with its intended target while having minimal interaction with other biological molecules, thereby ensuring specificity and reducing side effects. vensel.org The structure of this compound exemplifies several key design principles for achieving this.
Conformational Constraint for Selectivity : The primary design principle embodied by this molecule is the use of steric hindrance to achieve conformational control. The 2,6-dimethylphenyl group acts as a "conformational lock," forcing the scaffold into a twisted geometry. This shape may be complementary to the intended target's binding site but sterically incompatible with the binding sites of off-targets, thus enhancing selectivity.
Strategic Placement of Key Interactions : The 4-chloro group is positioned to form specific, favorable interactions within the target pocket. Similarly, the amide N-H and carbonyl oxygen are precisely placed to act as hydrogen bond donors and acceptors, respectively. Optimizing these interactions is key to improving binding affinity. acs.org
Exploiting Target-Specific Features : Advanced drug design leverages subtle differences between target and off-target proteins. These can include variations in the shape and electrostatic potential of the binding site, the flexibility of certain regions, or the location and stability of bound water molecules. acs.orgnih.gov Designing a ligand that specifically exploits a feature unique to the desired target is a powerful strategy for achieving high selectivity.
Integrated Computational and Experimental Approaches : Modern ligand design combines computational modeling with chemical synthesis and biological testing. vensel.org In silico methods can predict how modifications to the this compound scaffold might affect its conformation and binding, allowing for the rational design of new analogs with improved selectivity and specificity.
Future Directions and Emerging Research Perspectives
Rational Design of Next-Generation Benzamide (B126) Derivatives
The principles of rational drug design are central to the evolution of benzamide-based compounds. This approach uses the structural information of a target and a lead compound, such as 4-Chloro-N-(2,6-dimethylphenyl)benzamide, to guide the synthesis of more potent and selective molecules.
Key strategies in the rational design of benzamide derivatives include:
Structure-Activity Relationship (SAR) Studies : By systematically modifying the substitutions on the phenyl rings and the amide linker, researchers can determine which chemical features are critical for biological activity. For instance, studies on benzamide-based histone deacetylase (HDAC) inhibitors have shown that the length of the molecule and specific substitutions on the terminal rings are crucial for potency. nih.gov
Target-Focused Design : Derivatives are being designed to interact with specific biological targets implicated in disease. This includes designing inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1) for Alzheimer's disease or antagonists of the Smoothened (SMO) receptor in the Hedgehog signaling pathway, which is linked to certain cancers. nih.govmdpi.com A series of novel benzamide derivatives were synthesized and evaluated for their ability to inhibit the Hedgehog signaling pathway, with some compounds showing high potency. nih.gov
Scaffold Hopping and Bioisosterism : Researchers replace parts of the benzamide scaffold with other chemical groups (bioisosteres) that retain or improve biological activity while potentially enhancing properties like solubility or metabolic stability. This has been used to develop new pesticides and therapeutic agents. semanticscholar.org
| Derivative Class | Therapeutic Target | Design Rationale | Reference |
|---|---|---|---|
| HDAC Inhibitors | Histone Deacetylases (HDACs) | Modify molecular length and terminal ring substitutions to enhance enzyme inhibition for cancer therapy. | nih.govsemanticscholar.org |
| Smoothened Antagonists | Smoothened (SMO) Receptor | Develop compounds to block the Hedgehog signaling pathway involved in medulloblastoma. | nih.gov |
| AChE/BACE1 Inhibitors | Acetylcholinesterase (AChE), β-secretase (BACE1) | Create multi-target compounds to address different pathological aspects of Alzheimer's disease. | mdpi.com |
| ABCG2 Transporter Inhibitors | ATP-binding cassette transporter G2 (ABCG2) | Design molecules to inhibit efflux pumps that cause multidrug resistance in cancer cells. | nih.gov |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To fully comprehend the biological effects of benzamide derivatives, future research is moving beyond single-endpoint assays and embracing a systems-level approach through multi-omics. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of a drug's mechanism of action.
Emerging applications include:
Mechanism of Action Deconvolution : By combining transcriptomics (gene expression) and proteomics (protein levels) after treating cells with a benzamide compound, researchers can identify entire pathways that are perturbed. elifesciences.org This holistic view can confirm the intended mechanism or reveal unexpected off-target effects. elifesciences.org
Chemical Grouping and Read-Across : Multi-omics bioactivity profiles can be used to group chemicals based on their biological effects rather than just their structural similarity. bham.ac.uk This approach can help predict the toxicity of new, data-poor benzamide derivatives by comparing their omics profiles to well-characterized compounds. bham.ac.uk
Identifying Biosynthetic Pathways : In natural product research, combining various omics datasets helps to elucidate the biosynthetic pathways of complex molecules, which can inform the synthetic production of derivatives. frontiersin.orgnih.gov
Target Discovery : The integration of multi-omics can uncover novel drug targets and help validate the intracellular engagement of a drug with its intended target, overcoming key challenges in drug discovery. elifesciences.org
Exploration of Novel Biological Targets and Therapeutic Areas (Preclinical Research)
While benzamides have been explored for various applications, preclinical research continues to identify novel biological targets, opening up new therapeutic possibilities. The versatility of the benzamide scaffold allows it to be adapted to interact with a diverse range of proteins.
Promising new areas of exploration include:
Overcoming Multidrug Resistance (MDR) in Cancer : A significant challenge in chemotherapy is the overexpression of efflux pumps like the ATP-binding cassette (ABC) transporters. A novel benzamide derivative, VKNG-2, has been shown to inhibit the ABCG2 transporter, thereby restoring the effectiveness of anticancer drugs in resistant colon cancer cell lines. nih.gov
Targeting Developmental Pathways in Oncology : The Hedgehog signaling pathway is crucial during embryonic development and can be aberrantly activated in cancers like medulloblastoma. Novel benzamide derivatives have been developed as potent antagonists of the Smoothened receptor, a key component of this pathway, offering a promising strategy for treating resistant cancers. nih.gov
Multi-Targeting for Complex Diseases : For diseases like Alzheimer's, which involve multiple pathological processes, compounds that can hit more than one target are highly desirable. Research is focused on developing single benzamide molecules that can simultaneously inhibit both acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com
Histone Deacetylase (HDAC) Inhibition : Benzamides are a well-established class of HDAC inhibitors used in cancer therapy. Ongoing research aims to design derivatives with greater selectivity for specific HDAC isoforms to improve efficacy and reduce side effects. semanticscholar.org
Advanced Analytical Techniques for Real-Time Mechanistic Studies
Understanding precisely how a drug interacts with its target is fundamental to developing better medicines. Advanced analytical techniques are enabling researchers to study these interactions with unprecedented detail and in real-time, providing deep mechanistic insights that go far beyond simple binding confirmation.
Key advanced methods applicable to benzamide research include:
Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) : This powerful hyphenated technique separates a drug and its metabolites and then provides highly accurate mass measurements. americanpharmaceuticalreview.com It can be used to confirm the structure of novel benzamide derivatives, identify impurities, and study how the drug is metabolized in biological systems. americanpharmaceuticalreview.com
MALDI Mass Spectrometry Imaging : Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging allows researchers to visualize the distribution of a drug or its metabolites directly in tissue sections. frontiersin.orgnih.gov This can reveal whether a benzamide derivative reaches its target organ and how it is distributed within complex tissues. frontiersin.orgnih.gov
Calorimetry and Affinity Chromatography : Techniques like Isothermal Titration Calorimetry (ITC) and High-Performance Affinity Chromatography (HPAC) provide detailed thermodynamic parameters of the drug-target interaction, such as binding affinity and stoichiometry. nih.gov This quantitative data is crucial for optimizing the rational design of new derivatives. nih.gov
Surface Plasmon Resonance (SPR) : SPR is a label-free technique that allows for the real-time measurement of binding kinetics (the on- and off-rates) between a drug and its target protein, offering a dynamic view of the interaction.
| Technique | Primary Application | Type of Data Generated | Reference |
|---|---|---|---|
| Q-TOF LC-MS | Structural characterization, purity assessment, metabolism studies | High-resolution mass-to-charge ratio, component separation | americanpharmaceuticalreview.com |
| MALDI Imaging | Visualization of drug distribution in tissues | Spatial location and intensity of molecules | frontiersin.orgnih.gov |
| Isothermal Titration Calorimetry (ITC) | Quantitative analysis of binding interactions | Binding affinity (Kd), enthalpy (ΔH), stoichiometry (n) | nih.gov |
| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics | Association/dissociation rates (ka, kd), affinity (KD) | americanpharmaceuticalreview.com |
Challenges and Opportunities in Translational Benzamide Research (Non-Clinical)
Translating a promising compound from the laboratory to clinical use is a long and challenging process, with a high rate of failure. nih.gov Non-clinical translational research aims to bridge this "valley of death" by using better models and methods to predict human outcomes.
Key challenges and opportunities in the non-clinical development of benzamide derivatives include:
Limitations of Animal Models : A primary challenge is that animal models often fail to accurately predict efficacy or toxicity in humans. scendea.combjournal.org This can be due to species differences in metabolism or the lack of a relevant drug target in the animal. scendea.com There is a significant opportunity in developing and validating more human-centric "New Approach Methodologies" (NAMs), such as organ-on-a-chip systems and complex 3D cell cultures.
High Attrition Rates : An estimated nine out of ten drug candidates that enter development fail before reaching the market. nih.gov A major opportunity lies in applying stricter, more predictive screening criteria during the early preclinical stages to "fail fast and fail cheap," allowing resources to be focused on the most promising candidates. nih.gov
Poorly Predictive Safety Testing : Standard non-clinical safety tests can have poor predictive value for certain adverse events, such as hypersensitivity reactions. researchgate.net The development of industry-wide databases that correlate non-clinical animal data with human clinical outcomes aims to improve the ability to predict human risk. nih.gov
Lack of Target Validation : A gap in knowledge about a disease's pathophysiology or a drug's true mechanism of action can lead to late-stage failures. nih.gov The integration of multi-omics and advanced bioanalytical techniques provides an opportunity to gain deeper mechanistic understanding and confidence in a chosen target before significant investment is made.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Chloro-N-(2,6-dimethylphenyl)benzamide?
- Methodological Answer : The synthesis typically involves coupling 4-chlorobenzoyl chloride with 2,6-dimethylaniline under Schotten-Baumann conditions. Key steps include:
- Dissolving 2,6-dimethylaniline in a basic aqueous solution (e.g., NaOH).
- Slowly adding 4-chlorobenzoyl chloride in an inert solvent (e.g., dichloromethane) with vigorous stirring.
- Isolating the product via filtration or extraction and purifying it via recrystallization (e.g., using ethanol/water mixtures).
- Characterization via melting point analysis, NMR, and IR spectroscopy to confirm purity and structure .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and amide bond formation.
- IR Spectroscopy : Detection of C=O stretching (~1650–1680 cm) and N–H bending (~1530–1550 cm) for amide group verification.
- Mass Spectrometry : High-resolution MS to confirm molecular weight (CHClNO, theoretical MW: 259.07 g/mol).
- X-ray Diffraction (XRD) : For definitive structural confirmation (see advanced questions) .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Hazard Classification : Classified as Skin Sensitization Category 1 and Eye Irritation Category 2 (UN GHS).
- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact.
- Storage : Keep in a cool, dry place (<25°C) away from oxidizers.
- Disposal : Follow institutional guidelines for halogenated organic waste .
Advanced Research Questions
Q. How does X-ray crystallography elucidate the molecular conformation of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction reveals three independent molecules in the asymmetric unit.
- The amide group (N–H/C=O) adopts an antiparallel conformation, with tilt angles of 45.2°, 21.2°, and 33.7° relative to the benzoyl ring in each molecule.
- Key Parameters :
| Parameter | Molecule 1 | Molecule 2 | Molecule 3 |
|---|---|---|---|
| Tilt angle (°) | 45.2 | 21.2 | 33.7 |
| Mean σ(C–C) (Å) | 0.004 | 0.004 | 0.004 |
| R factor | 0.046 | 0.046 | 0.046 |
- Disorder in the methyl groups of the 2,6-dimethylphenyl moiety is resolved using restrained refinement .
Q. How can researchers resolve discrepancies in crystallographic data for structurally similar benzamide derivatives?
- Methodological Answer :
- Comparative Analysis : Compare tilt angles and hydrogen-bonding patterns across derivatives (e.g., N-(3,4-dimethylphenyl)benzamide vs. N-(2,6-dichlorophenyl)benzamide).
- Statistical Validation : Use data-to-parameter ratios (>14:1) and R-factor consistency (<0.05) to assess reliability.
- Computational Modeling : Overlay crystal structures with DFT-optimized geometries to identify steric or electronic distortions .
Q. What computational strategies support the analysis of electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
- QSPR Models : Predict physicochemical properties (e.g., logP, solubility) using Quantitative Structure-Property Relationship algorithms.
- Molecular Dynamics : Simulate solvent interactions to assess stability in polar/nonpolar media .
Q. How can reaction conditions be optimized for synthesizing derivatives with enhanced bioactivity?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loadings (e.g., HATU vs. DCC) to maximize yield.
- Fluorometric Assays : Monitor reaction progress in real-time using fluorescence spectroscopy (e.g., for intermediates with aromatic fluorophores).
- Parallel Synthesis : Generate a library of analogs (e.g., halogen-substituted or trifluoromethyl derivatives) for SAR studies .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the hydrogen-bonding network in benzamide crystals?
- Methodological Answer :
- Re-examining Crystallographic Data : Check for overlooked symmetry elements or missed weak hydrogen bonds (e.g., C–H···O interactions).
- Temperature-Dependent Studies : Collect XRD data at multiple temperatures (e.g., 100 K vs. 295 K) to assess thermal motion effects.
- Cross-Validation : Compare results with neutron diffraction or IR spectroscopy to confirm hydrogen atom positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
